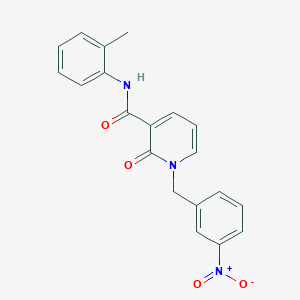
1-(3-nitrobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It includes a nitrobenzyl group, a dihydropyridine ring, and an o-tolyl group. The nitrobenzyl group is a benzene ring with a nitro group (-NO2) and a methyl group (-CH2-). The dihydropyridine ring is a six-membered ring with one nitrogen atom, one carbonyl group (=O), and a double bond. The o-tolyl group is a benzene ring with a methyl group (-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the dihydropyridine ring. The exact structure would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of a nitro group might make the compound more reactive, while the dihydropyridine ring might confer stability .Aplicaciones Científicas De Investigación
Photolabile Protection in Polymer Science
Polymers featuring photolabile groups, such as the o-nitrobenzyl group, are subjects of intense research. They allow for the alteration of polymer properties simply by irradiation, demonstrating significant utility in polymer chemistry. Applications include o-NB-based cross-linkers for photodegradable hydrogels, o-NB side chain functionalization in copolymers, and o-NB for self-assembled monolayers, indicating a broad potential in materials science (Zhao et al., 2012).
Application in Stereoselective Glycosylation
The use of 2-O-(2-nitrobenzyl) and 2-O-(2-cyanobenzyl) groups controls stereoselective formation of 1,2-trans-glycosidic linkages via the arming participation effect. This application showcases the role of such compounds in influencing stereoselectivity in the synthesis of complex glycosides, crucial for bioactive molecule development (Buda et al., 2015).
Nucleophilic Substitution Reactions
Compounds like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, structurally related to the target molecule, undergo nucleophilic substitution reactions that are pivotal in synthetic organic chemistry. These reactions facilitate the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Sparke et al., 2010).
Antitumor Agent Synthesis
The structural framework of N-aryl(indol-3-yl)glyoxamides, incorporating nitrobenzyl components, has been explored for the synthesis and structure-activity relationship studies of cytotoxic compounds. These studies aim at developing novel antitumor agents, indicating the critical role of nitrobenzyl derivatives in medicinal chemistry for cancer treatment (Marchand et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-6-2-3-10-18(14)21-19(24)17-9-5-11-22(20(17)25)13-15-7-4-8-16(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZBHTWWAHERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

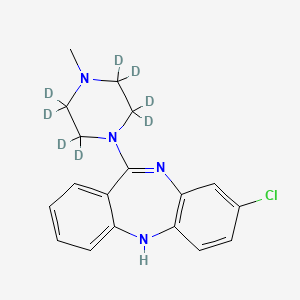


![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2969501.png)

![5-bromo-2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B2969504.png)
![3-Methoxy-8-oxa-1-azaspiro[4.5]decane](/img/structure/B2969507.png)
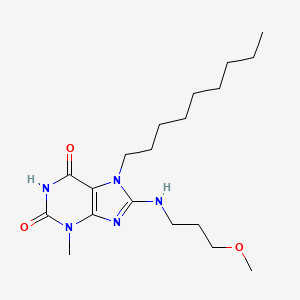
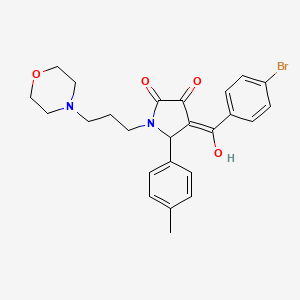
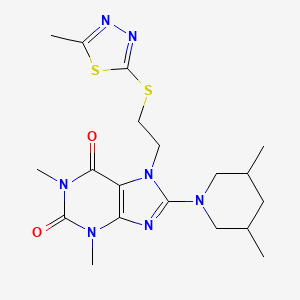
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2969512.png)

